molecular formula C13H22N5O4P B561976 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine CAS No. 1020719-38-3

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Cat. No. B561976
CAS RN: 1020719-38-3
M. Wt: 349.36
InChI Key: GCOFRXOOFANVPB-QIMZAQQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is a chemical compound with the molecular formula C13H22N5O4P . It is also known by other names such as SCHEMBL1393452, FT-0666785, and FT-0666786 . This compound is used in biochemical research .


Molecular Structure Analysis

The molecular weight of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is 343.32 g/mol . The compound has a complex structure with a topological polar surface area of 114 Ų . It has 23 heavy atoms and one undefined atom stereocenter . The InChI representation of the molecule is InChI=1S/C13H22N5O4P/c1-4-21-23 (19,22-5-2)9-20-10 (3)6-18-8-17-11-12 (14)15-7-16-13 (11)18/h7-8,10H,4-6,9H2,1-3H3, (H2,14,15,16) .


Physical And Chemical Properties Analysis

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine has a molecular weight of 343.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has 9 rotatable bonds . Its exact mass and monoisotopic mass are both 343.14094120 g/mol . The compound has a complexity of 406 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research to study protein interactions and functions. Its stable isotope labeling allows for precise tracking in mass spectrometry-based proteomic analysis . This aids in quantifying and identifying proteins in complex biological samples, providing insights into cellular processes and disease mechanisms.

Drug Development

In drug development, 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine serves as a reference compound for pharmacokinetic and pharmacodynamic studies . Its deuterated form can be used to analyze the metabolic pathways and half-life of related therapeutic agents, enhancing drug design and testing.

Molecular Biology

The compound is significant in molecular biology for studying DNA replication and repair mechanisms. It can act as a substrate or inhibitor for enzymes involved in nucleic acid metabolism, helping to elucidate the roles of these enzymes in genetic regulation and stability .

Diagnostic Research

In diagnostic research, it’s used as a calibration standard in the development of assays that detect and quantify nucleotide analogs . This is crucial for assays designed to measure therapeutic levels of antiviral or anticancer nucleotide analogs in patient samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine: is valuable in NMR spectroscopy due to its deuterated isotopes, which provide clearer signals and less noise compared to non-deuterated counterparts. This enhances the resolution of NMR spectra for structural analysis of molecules .

Chemical Education

In chemical education, this compound is used to demonstrate principles of isotopic labeling and its applications in research. It provides a practical example of how stable isotopes can be incorporated into molecules and detected analytically .

Reference Material for Quality Control

It serves as a high-quality reference material for quality control in laboratories, ensuring the accuracy and consistency of analytical methods used in research and diagnostics .

Proficiency Testing

Lastly, 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is used in proficiency testing to evaluate the performance of laboratories in conducting specific analytical procedures. It helps in benchmarking and improving laboratory analytical skills .

properties

IUPAC Name

9-[1,1,2,3,3,3-hexadeuterio-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/i3D3,6D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOFRXOOFANVPB-QIMZAQQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661923
Record name Diethyl ({[1-(6-amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

CAS RN

1020719-38-3
Record name Diethyl ({[1-(6-amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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